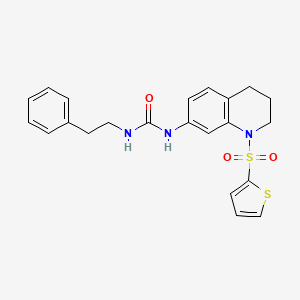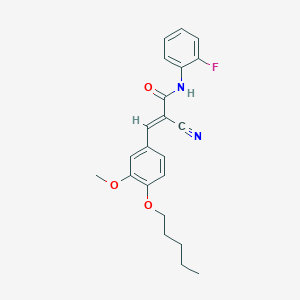
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is not fully understood. However, it has been reported to exert its pharmacological activities through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to interact with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Furthermore, it has been reported to exhibit potent antiviral activity against various viruses such as influenza virus, hepatitis C virus, and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its broad range of pharmacological activities. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities, which makes it a promising candidate for drug development. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to use in various biological assays.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. One of the major future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the investigation of its pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate. Furthermore, the development of more water-soluble derivatives of this compound could overcome its limitations and improve its potential for biological assays. Additionally, the investigation of its potential applications in other fields such as agriculture and material science could lead to the discovery of new and innovative applications.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the reaction of 2-fluorobenzaldehyde, 3-methoxy-4-pentoxybenzaldehyde, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, anti-inflammatory, and antiviral activities. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-6-5-8-18(19)23/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZUCWRTCAOSV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


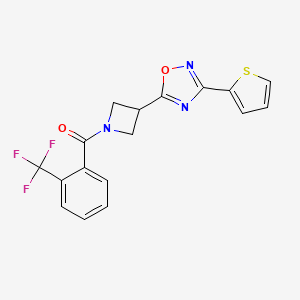
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
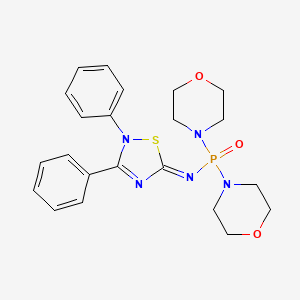
![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)

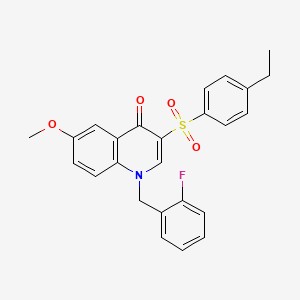
![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
